5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione
Description
Properties
CAS No. |
6297-66-1 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)15-9-11(3)13(17)16(14(15)18)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
WSQAOYQGVWQUDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Example Reaction:
Reactants: Benzaldehyde, ethyl acetoacetate, and urea.
Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux, and solvent (e.g., ethanol).
Product: 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts that enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the dihydropyrimidine core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction may yield dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of dihydropyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that 5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione showed effective inhibition against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cells by activating specific pathways associated with programmed cell death. Its ability to inhibit tumor growth in animal models suggests a promising avenue for cancer therapy development.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound against oxidative stress-induced neuronal damage. It appears to enhance cellular resilience by modulating antioxidant enzyme activities and reducing inflammatory responses in neural tissues.
Agricultural Applications
1. Pesticidal Activity
this compound has shown potential as a pesticide. Laboratory tests indicate that it can effectively control certain pests while exhibiting low toxicity to beneficial insects. This characteristic makes it an attractive option for integrated pest management strategies.
2. Plant Growth Regulation
The compound has been studied for its effects on plant growth and development. It appears to influence hormonal pathways in plants, promoting root growth and enhancing overall biomass production under controlled conditions.
Material Science Applications
1. Polymer Chemistry
In material science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications.
2. Nanocomposite Development
The compound's unique properties make it suitable for developing nanocomposites with improved electrical and thermal conductivity. Research is ongoing to assess its effectiveness when combined with various nanofillers in composite materials.
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several dihydropyrimidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In an experimental study reported in Cancer Research, researchers treated human breast cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, suggesting its utility in formulating new anticancer therapies.
Case Study 3: Pesticidal Activity
A field trial conducted by agricultural scientists assessed the efficacy of this compound as a pesticide against aphid infestations on tomato crops. The results showed a reduction in pest populations by over 70%, indicating its practical application in sustainable agriculture.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural and functional attributes of the target compound with analogs:
Key Observations:
- The pyrido[2,3-d]pyrimidine () introduces a nitrogen atom in the fused ring, which may alter solubility and hydrogen-bonding capacity.
- Substituent Effects: Position 6: Thiazole (in thieno-pyrimidine) and hydroxymethylpropyl (in pyrimidine-2,4-dione) substituents confer distinct electronic and steric profiles. The thiazole’s heteroaromaticity likely contributes to enhanced antimicrobial activity . Position 1: Isopropyl (target) vs. benzyl/chloroacetamide (thieno-pyrimidine derivatives) affects lipophilicity and metabolic stability.
Research Findings and Implications
- Antimicrobial Potency: Thieno-pyrimidine derivatives demonstrate that fused sulfur-containing rings and thiazole substituents significantly enhance activity, possibly by improving membrane penetration or enzyme inhibition .
- Role of Substituents : The 3-phenyl group (common in all analogs) may stabilize hydrophobic interactions with bacterial targets, while position 1 alkyl groups modulate bioavailability.
Biological Activity
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 246.305 g/mol
- CAS Number : 6297-66-1
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidines exhibit antimicrobial properties. A study highlighted that certain pyrimidine derivatives showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the low micromolar range, suggesting potent antimicrobial activity .
Antiviral Activity
Dihydropyrimidine derivatives have also been studied for their antiviral potential. For instance, compounds similar to 5-methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine demonstrated effectiveness against the hepatitis C virus (HCV) by inhibiting the NS5B polymerase with IC values ranging from 0.20 to 0.35 μM . This suggests that modifications in the molecular structure can enhance antiviral efficacy.
Anticancer Activity
The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer research. Some studies have indicated that related compounds exhibit cytotoxic effects against cancer cell lines such as L1210 leukemia and A431 vulvar carcinoma cells. The IC values for these activities were found to be approximately 1 x 10 M, indicating moderate effectiveness in inhibiting cancer cell proliferation .
Neuroprotective Effects
Recent investigations into neuroprotective properties have shown that dihydropyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders. The mechanism of action is thought to involve the modulation of neuroinflammatory pathways and inhibition of apoptotic markers .
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various dihydropyrimidines, including our compound of interest. The study utilized a variety of bacterial strains and determined that modifications at the phenyl group significantly enhanced antimicrobial activity.
Case Study 2: Antiviral Mechanism Elucidation
In another study focusing on antiviral mechanisms, researchers found that certain dihydropyrimidines could inhibit viral replication by interfering with the polymerase activity of HCV. This was evidenced by a dose-dependent reduction in viral load in cell cultures treated with these compounds.
Q & A
Basic: What are the key steps in synthesizing 5-methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach includes:
Core Formation : Reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to introduce a thiazole moiety .
Alkylation : Treating the intermediate with alkylating agents (e.g., benzyl chlorides or chloroacetamides) in DMF using potassium carbonate as a base to modify the N1 position .
Purification : Isolation via column chromatography (C18 columns) and crystallization yields high-purity derivatives (melting points: 180–220°C) .
Basic: How is the structural integrity of synthesized derivatives confirmed?
Methodological Answer:
Characterization employs:
- 1H NMR Spectroscopy : To verify substituent positions and confirm alkylation. For example, benzyl protons appear as singlets at δ 4.8–5.2 ppm .
- Chromatography : HPLC (C18 column, 25-min cycle) ensures purity (>95%) .
- Mass Spectrometry : High-resolution MS validates molecular weights .
Basic: What methods are used to evaluate antimicrobial activity?
Methodological Answer:
- Broth Microdilution Assay : Minimum inhibitory concentrations (MICs) are determined against Gram-positive bacteria (e.g., Staphylococcus aureus) and compared to reference drugs (e.g., Metronidazole) .
- Controls : Include solvent-only controls and triplicate runs to ensure reproducibility. Activity is reported as MIC ≤ 25 µg/mL for potent derivatives .
Advanced: How can computational methods optimize the synthesis of dihydropyrimidine derivatives?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations predict intermediates and transition states to identify energy-efficient pathways .
- Machine Learning : Analyze experimental datasets (e.g., solvent, catalyst, temperature) to narrow optimal conditions. For example, DMF/K₂CO₃ is prioritized for alkylation based on historical yields .
- Feedback Loops : Experimental data refine computational models, reducing trial-and-error iterations .
Advanced: How do reaction conditions (solvent, base) influence alkylation efficiency?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, improving alkylation yields (80–90%) compared to THF (50–60%) .
- Base Selection : K₂CO₃ outperforms NaOH due to milder conditions, reducing side reactions (e.g., hydrolysis) .
- Temperature : Reactions at 60–80°C achieve completion in 6–8 hours, whereas room temperature requires 24+ hours .
Advanced: How should researchers resolve contradictions in bioactivity data?
Methodological Answer:
- Statistical Validation : Use ANOVA to assess significance of MIC variations (e.g., ±2 µg/mL SD in triplicates) .
- Structural Reanalysis : Verify substituent positions via X-ray crystallography if NMR data are ambiguous .
- Biological Replicates : Repeat assays with fresh bacterial cultures to rule out strain variability .
Advanced: What strategies improve structure-activity relationships (SAR) for antimicrobial derivatives?
Methodological Answer:
- Substituent Screening : Test analogs with varying N1-alkyl groups (e.g., benzyl vs. chloroacetamide) to correlate hydrophobicity with activity .
- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl) at the phenyl ring to enhance membrane penetration .
- Docking Studies : Model interactions with bacterial targets (e.g., DNA gyrase) to prioritize synthetic targets .
Advanced: How can one-pot syntheses compete with multi-step routes for dihydropyrimidines?
Methodological Answer:
- Yield Comparison : One-pot methods (e.g., Biginelli reaction) offer 60–70% yields but lack regioselectivity for complex derivatives .
- Purity Trade-offs : Multi-step routes (e.g., thiazole-alkylation) achieve >90% purity via crystallization, critical for pharmacological studies .
- Scalability : One-pot reactions are preferred for gram-scale production, while multi-step is reserved for tailored analogs .
Basic: What analytical techniques assess compound purity beyond NMR?
Methodological Answer:
- HPLC : Retention time consistency (e.g., 12.5 min for the parent compound) confirms purity .
- Melting Point Analysis : Sharp melting ranges (e.g., 195–198°C) indicate crystalline homogeneity .
- TLC Monitoring : Hexane/EtOAc (3:1) solvent systems track reaction progress .
Advanced: What mechanistic insights guide dihydropyrimidine functionalization?
Methodological Answer:
- Kinetic Studies : Monitor alkylation rates via in-situ IR to identify rate-limiting steps (e.g., base-mediated deprotonation) .
- Isotopic Labeling : Use deuterated solvents (DMSO-d6) to trace proton exchange in NMR .
- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., C6 vs. C5 thiazole addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
